

Inobrodib: A Novel Epigenetic Regulator Targeting p300/CBP in Cancer

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Compound of Interest

Compound Name: *Inobrodib*

Cat. No.: *B606545*

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the homologous histone acetyltransferases (HATs), p300 (E1A-associated protein p300) and CREB-binding protein (CBP). By competitively binding to the bromodomains of p300 and CBP, **Inobrodib** displaces these crucial co-activators from chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes. This targeted epigenetic modulation leads to the downregulation of critical cancer drivers, including MYC, IRF4, and the androgen receptor (AR), positioning **Inobrodib** as a promising therapeutic agent in a range of hematological malignancies and solid tumors. This technical guide provides an in-depth overview of **Inobrodib**'s mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction to Inobrodib and its Target

Inobrodib is a novel investigational drug that functions as a potent and selective inhibitor of the bromodomains of p300 and CBP.[1] These two proteins are critical transcriptional co-activators that play a central role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery.[2] The bromodomain of p300/CBP recognizes and binds to acetylated lysine residues on histones and other proteins, a key step in the activation of gene transcription.[3] In many cancers, the aberrant activity of p300/CBP at super-enhancer regions

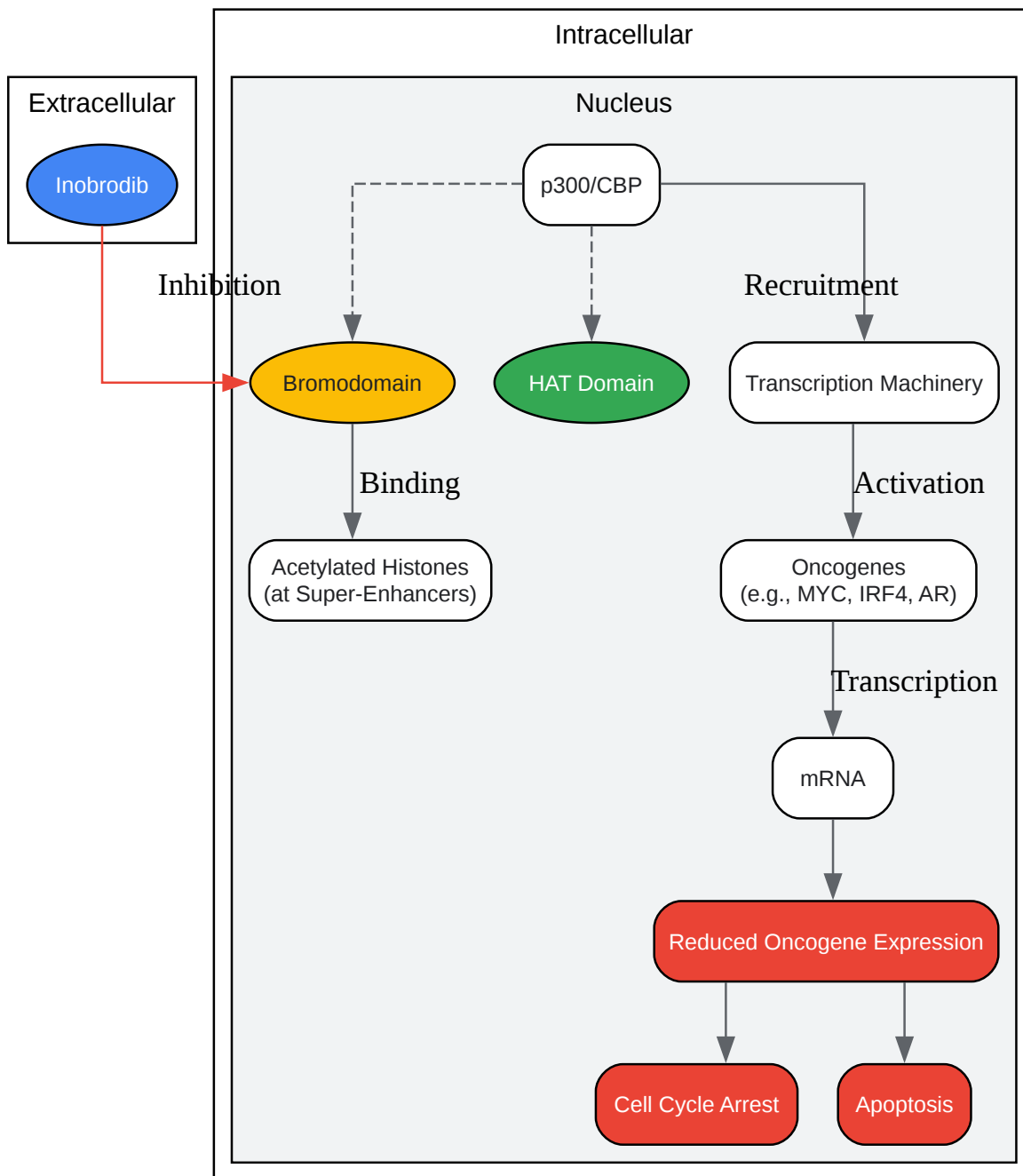
drives the overexpression of oncogenes that are essential for tumor cell proliferation and survival.[1] **Inobrodib**'s unique mechanism of action involves the displacement of p300/CBP from these super-enhancers, leading to a reduction in oncogene expression without causing the degradation of the p300/CBP proteins themselves.[1][3]

Mechanism of Action: Epigenetic Regulation of Oncogenic Transcription

Inobrodib exerts its anti-cancer effects through a precise epigenetic mechanism. By binding to the bromodomains of p300 and CBP, it prevents their interaction with acetylated histones at super-enhancer regions.[1] This displacement leads to a disruption of the transcriptional machinery at these sites and a subsequent downregulation of key cancer-driving genes.[3][4]

In hematological malignancies such as multiple myeloma, **Inobrodib** has been shown to downregulate the expression of the transcription factors MYC and IRF4, both of which are critical for the survival and proliferation of myeloma cells.[1][4][5] In prostate cancer, **Inobrodib** treatment leads to a reduction in the expression of the androgen receptor (AR) and its splice variants, which are key drivers of castration-resistant prostate cancer (CRPC).[6]

The signaling pathway can be visualized as follows:



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Caption: **Inobrodib's** mechanism of action.

Quantitative Data

Preclinical Data

Inobrodib has demonstrated potent and selective inhibition of p300/CBP in biochemical and cellular assays.

Parameter	p300	CBP	BRD4	Reference
Binding Affinity (Kd)	1.3 nM	1.7 nM	222 nM	[7]
Cellular Target Engagement (IC50, NanoBRET)	19 nM	-	1060 nM	[7]

Inobrodib has shown significant anti-proliferative activity across a range of cancer cell lines.

Cell Line	Cancer Type	IC50 / GI50	Reference
Multiple Myeloma cell lines	Multiple Myeloma	Submicromolar concentrations	[8][9]
Acute Myeloid Leukemia cell lines	Acute Myeloid Leukemia	Submicromolar concentrations	[8][9]
Lymphoma cell lines	Lymphoma	Submicromolar concentrations	[8][9]
22Rv1	Prostate Cancer	Tumor stasis at 10-30 mg/kg in xenograft model	[6]

Clinical Data

The clinical development of **Inobrodib** is ongoing, with the Phase I/IIa clinical trial NCT04068597 evaluating its safety and efficacy in patients with hematological malignancies.

Table 3: Clinical Trial NCT04068597 - Monotherapy in Relapsed/Refractory Multiple Myeloma (RRMM)[10][11]

Parameter	Value
Number of Patients	32 (monotherapy arm)
Median Prior Lines of Therapy	7
Recommended Phase 2 Dose (RP2D)	35mg BD, 4 days on/3 days off
Objective Response Rate (ORR) at RP2D	33.3% (3/9 evaluable patients)
Most Common Grade 3/4 Treatment-Related Adverse Events	Thrombocytopenia, Anemia

Table 4: Clinical Trial NCT04068597 - Combination Therapy (**Inobrodib** + Pomalidomide + Dexamethasone) in RRMM[12][13][14][15]

Parameter	Value
Number of Patients	48 (dose escalation cohorts)
Median Prior Lines of Therapy	6
Overall Response Rate (ORR) in 35mg cohort	67%
Minimal Response (\geq MR) in both cohorts	72%
Most Common Grade 3/4 Treatment-Emergent Adverse Events	Neutropenia, Thrombocytopenia, Anemia, Infections

Experimental Protocols

NanoBRET™ Target Engagement Assay

This assay is used to quantify the binding of **Inobrodib** to p300/CBP in living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged p300 or CBP (donor) and a fluorescently labeled tracer that binds to the bromodomain (acceptor). **Inobrodib** competes with the tracer for binding to the bromodomain, leading to a decrease in the BRET signal.

Protocol Outline:

- Cell Culture and Transfection: HEK293 cells are transiently transfected with a vector expressing the p300 or CBP bromodomain fused to NanoLuc® luciferase.
- Compound and Tracer Addition: Transfected cells are plated in a 96-well plate and treated with a range of **Inobrodib** concentrations, followed by the addition of a cell-permeable fluorescent tracer.
- BRET Measurement: After incubation, a substrate for NanoLuc® luciferase is added, and the luminescence and fluorescence signals are measured using a plate reader equipped for BRET analysis.
- Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The IC50 value is determined by plotting the BRET ratio against the **Inobrodib** concentration and fitting the data to a dose-response curve.



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